1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea
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Overview
Description
1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two 2-methylpropyl groups and a 3-nitrophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea typically involves the reaction of 3-nitroaniline with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
3-nitroaniline+isobutyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,1-Bis(2-methylpropyl)-3-(3-aminophenyl)urea.
Substitution: Various substituted urea derivatives.
Hydrolysis: Corresponding amine and isocyanate derivatives.
Scientific Research Applications
1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The urea moiety can also form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-methylpropyl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.
1,1-Bis(2-methylpropyl)-3-(3-chlorophenyl)urea: Similar structure but with a chloro group instead of a nitro group.
1,1-Bis(2-methylpropyl)-3-(3-methylphenyl)urea: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea is unique due to the presence of the nitro group in the meta position, which can influence its reactivity and biological activity. The combination of the 2-methylpropyl groups and the 3-nitrophenyl group provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1,1-bis(2-methylpropyl)-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11(2)9-17(10-12(3)4)15(19)16-13-6-5-7-14(8-13)18(20)21/h5-8,11-12H,9-10H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLRGRHZLHDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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